3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride
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Overview
Description
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a chemical compound with the molecular formula C7H12ClN3O It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyrrolidinone with hydroxylamine hydrochloride to form the oxime intermediate, which is then cyclized to produce the oxazole ring. The final product is obtained by treating the oxazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required purity standards. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyrrolidine ring.
Scientific Research Applications
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 3-Methyl-5-(pyrrolidin-2-yl)isoxazole hydrochloride
Uniqueness
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Biological Activity
3-Methyl-5-(pyrrolidin-2-yl)-1,2-oxazole hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring and an oxazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The hydrochloride form enhances its solubility, making it suitable for various applications in medicinal chemistry and research.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The specific arrangement of atoms in this compound contributes to its distinctive reactivity and biological activities. The oxazole ring is known for its role in various biological processes, while the pyrrolidine moiety can influence the compound's interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : It has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways. Understanding these interactions is crucial for assessing its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | CAS Number | Molecular Formula |
---|---|---|
3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole HCl | 2758004-11-2 | CHClNO |
5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride | 1955492-55-3 | CHClNO |
This comparison highlights the unique structural features of this compound that may influence its pharmacological profiles differently from its analogs.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticonvulsant Activity : In animal models, compounds similar to this compound showed significant anticonvulsant effects in various seizure models (e.g., MES and 6 Hz tests). These findings suggest a potential role in managing epilepsy or seizure disorders .
- Neurotoxicity Assessment : Research indicated that certain derivatives exhibited lower neurotoxic profiles compared to established anticonvulsants like valproic acid and ethosuximide . This could imply a safer therapeutic window for the use of this compound.
- Mechanistic Studies : Investigations into the binding affinity of the compound to specific receptors have shown promising results in modulating neurotransmitter release and enhancing neuroprotective pathways .
Properties
Molecular Formula |
C8H13ClN2O |
---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-2-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-5-8(11-10-6)7-3-2-4-9-7;/h5,7,9H,2-4H2,1H3;1H |
InChI Key |
KFGBNCBTCIPOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2.Cl |
Origin of Product |
United States |
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